molecular formula C14H23N3O2 B4483139 N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide

N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide

Cat. No.: B4483139
M. Wt: 265.35 g/mol
InChI Key: RQSYQNHKZKFIKD-UHFFFAOYSA-N
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Description

“N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound features a pyrrolidine ring, an oxazole ring, and a butyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.

    Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides or butyl Grignard reagents.

    Final Coupling: The final step involves coupling the pyrrolidine and oxazole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-YL)-2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide
  • N-(Butan-2-YL)-2-(3-ethyl-1,2-thiazol-5-YL)pyrrolidine-1-carboxamide
  • N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-4-YL)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of “N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide” lies in its specific substitution pattern and the presence of both pyrrolidine and oxazole rings. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-butan-2-yl-2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-10(3)15-14(18)17-8-6-7-12(17)13-9-11(5-2)16-19-13/h9-10,12H,4-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSYQNHKZKFIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide
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N-(Butan-2-YL)-2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide

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